

Navigating the Solubility Landscape of 3-Hydroxypyrazine-2-carboxylic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	3-Hydroxypyrazine-2-carboxylic acid	
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Introduction

3-Hydroxypyrazine-2-carboxylic acid, a heterocyclic organic compound, holds significant interest within the realms of pharmaceutical and chemical research. Its structural motifs are pertinent to the development of novel therapeutic agents. A fundamental physicochemical property governing the developability of any active pharmaceutical ingredient (API) is its solubility in various solvent systems. This technical guide provides a comprehensive overview of the available solubility data for **3-hydroxypyrazine-2-carboxylic acid**, outlines a detailed experimental protocol for its determination, and presents a logical workflow for solubility assessment.

It is important to note that publicly available quantitative solubility data for **3-hydroxypyrazine-2-carboxylic acid** (CAS 20737-42-2) is limited. Much of the available information pertains to its structural isomer, 5-hydroxypyrazine-2-carboxylic acid, or the related compound, pyrazine-2-carboxylic acid. This guide will present the available qualitative data for the target compound and, for comparative purposes, the quantitative data for these related molecules, with clear differentiation.



Core Data Presentation: Solubility of 3-Hydroxypyrazine-2-carboxylic Acid and Related Compounds

The following tables summarize the known solubility characteristics.

Table 1: Qualitative Solubility of **3-Hydroxypyrazine-2-carboxylic Acid** (CAS: 20737-42-2)

Solvent	Solubility	Source
Water	Soluble	[1]
Polar Solvents	The carboxylic acid group is noted to enhance solubility in polar solvents.	[2]

Table 2: Quantitative Solubility of 5-Hydroxypyrazine-2-carboxylic Acid (Isomer)

Solvent	Reported Solubility	Conditions	Source
Water	4 mg/mL (28.55 mM)	Requires sonication	[3][4]
DMSO	50 mg/mL (356.89 mM)	Requires sonication	[3][4]
DMSO	Slightly Soluble	Requires heating	[3]
Methanol	Very Slightly Soluble	Requires heating	[3]

Table 3: Quantitative and Qualitative Solubility of Pyrazine-2-carboxylic Acid (Related Compound)



Solvent	Solubility	Source
Water	Generally Soluble	[5]
Ethanol	Soluble	[5]
Acetone	Soluble	[5]
DMSO	Soluble	[5]
Hexane	Low to Negligible	[5]
Toluene	Low to Negligible	[5]
Cold Water	Soluble	[6]

Experimental Protocol: Determination of Thermodynamic (Equilibrium) Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[7] The following protocol provides a detailed methodology for this experiment.

- 1. Materials and Equipment:
- 3-Hydroxypyrazine-2-carboxylic acid (solid)
- Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)
- Analytical balance
- Vials with screw caps
- Thermostatic shaker or water bath
- Centrifuge
- Syringe filters (e.g., 0.22 μm)

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- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Vortex mixer
- 2. Procedure:
- Preparation of Saturated Solution:
 - Add an excess amount of solid 3-hydroxypyrazine-2-carboxylic acid to a vial. The
 excess solid should be clearly visible to ensure that a saturated solution is achieved.
 - Add a known volume of the desired solvent to the vial.
 - Seal the vial tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C).
 - Agitate the samples for a sufficient duration to allow the system to reach equilibrium. This
 typically requires 24 to 48 hours.[3][8] The equilibration time should be determined
 experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours)
 until the concentration of the solute in the solution remains constant.
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to sediment.
 - To separate the undissolved solid from the saturated solution, centrifuge the vials.
 - Carefully withdraw the supernatant using a syringe and filter it through a syringe filter (e.g.,
 0.22 μm) into a clean vial.[3] This step is crucial to remove any remaining solid particles.



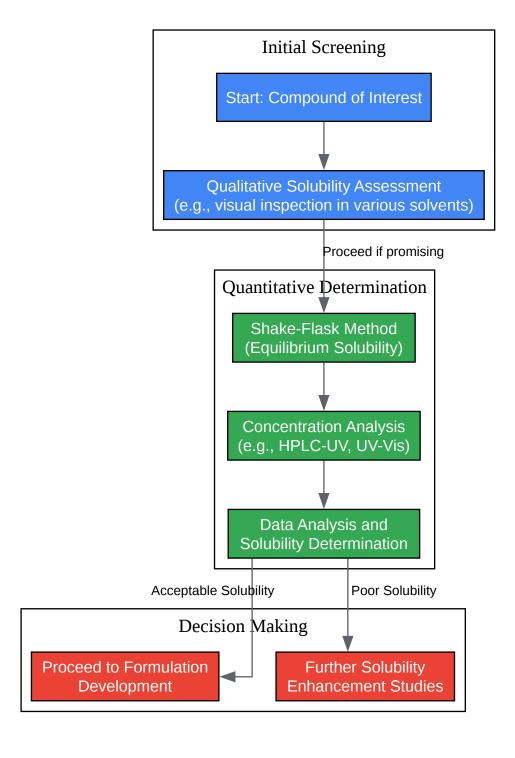
· Quantification:

- Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.
- Prepare a series of standard solutions of 3-hydroxypyrazine-2-carboxylic acid of known concentrations in the same solvent.
- Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the diluted sample.
- Construct a calibration curve from the standard solutions.
- Calculate the concentration of the original saturated solution by applying the dilution factor.
 This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Mandatory Visualizations

The following diagrams illustrate key workflows in the assessment of solubility.

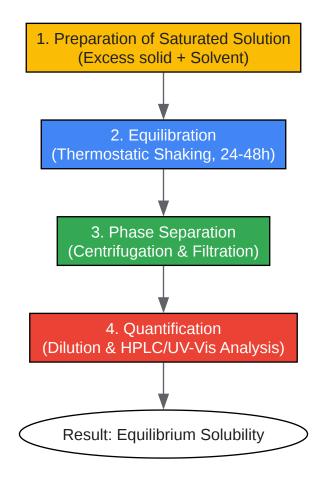




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Caption: Logical workflow for solubility assessment of a compound.





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Caption: Experimental workflow for the shake-flask solubility method.

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